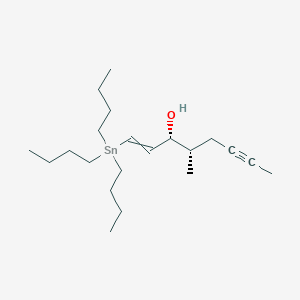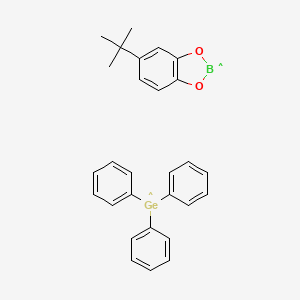
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- is a complex organoboron compound. Compounds of this nature often exhibit unique chemical properties due to the presence of boron and germanium atoms, which can be useful in various fields such as organic synthesis, materials science, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- typically involves the reaction of a boronic acid derivative with a germanium-containing reagent under controlled conditions. The reaction may require a catalyst and specific temperature and pressure conditions to proceed efficiently.
Industrial Production Methods
Industrial production methods for such compounds are often scaled-up versions of laboratory synthesis. They may involve continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and ensure the desired product’s purity.
Chemical Reactions Analysis
Types of Reactions
1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of boron and germanium.
Reduction: Reduction reactions can convert the compound into lower oxidation states.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids or esters, while reduction could produce boranes or germyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- can be used as a reagent in organic synthesis, particularly in forming carbon-boron and carbon-germanium bonds.
Biology
In biology, such compounds may be explored for their potential as enzyme inhibitors or as probes for studying biological processes involving boron and germanium.
Medicine
In medicinal chemistry, these compounds could be investigated for their potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry
In industry, the compound may find applications in materials science, such as in the development of new polymers or as a component in electronic devices.
Mechanism of Action
The mechanism of action of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- depends on its specific application. For example, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organoboron and organogermanium compounds, such as:
- 1,3,2-Benzodioxaborole derivatives
- Triphenylgermyl derivatives
- Boronic acids and esters
Uniqueness
The uniqueness of 1,3,2-Benzodioxaborole, 5-(1,1-dimethylethyl)-2-(triphenylgermyl)- lies in its specific combination of boron and germanium atoms, which can impart unique chemical properties and reactivity patterns not found in other compounds.
Properties
CAS No. |
664354-90-9 |
|---|---|
Molecular Formula |
C28H27BGeO2 |
Molecular Weight |
479.0 g/mol |
InChI |
InChI=1S/C18H15Ge.C10H12BO2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-10(2,3)7-4-5-8-9(6-7)13-11-12-8/h1-15H;4-6H,1-3H3 |
InChI Key |
HFUBRMKTZSQTCO-UHFFFAOYSA-N |
Canonical SMILES |
[B]1OC2=C(O1)C=C(C=C2)C(C)(C)C.C1=CC=C(C=C1)[Ge](C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
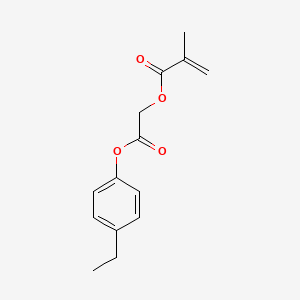

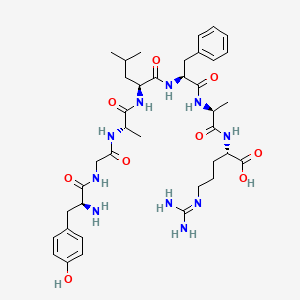
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
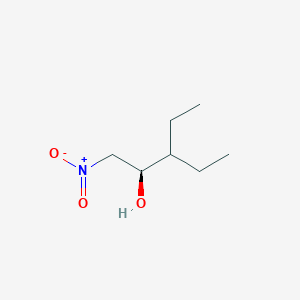
![[2-(3,5-Difluorophenyl)acetamido][(propan-2-yl)sulfanyl]acetic acid](/img/structure/B12527576.png)
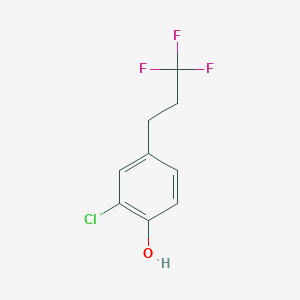
![2H,3H-Oxeto[3,2-D]pyrrolo[1,2-A]azepine](/img/structure/B12527590.png)
![3-({4'-[Bis(4-methylphenyl)amino][1,1'-biphenyl]-4-yl}oxy)propan-1-ol](/img/structure/B12527604.png)
![N-[4-(benzenesulfonamidomethyl)-4-ethyloctyl]benzenesulfonamide](/img/structure/B12527612.png)
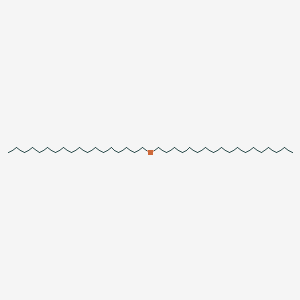
![1-{2-[(4-Methoxyphenyl)tellanyl]ethyl}pyrrolidine](/img/structure/B12527623.png)
